N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-8-9-14-16(12(11)2)19-17(22-14)18-15(20)10-21-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHCDMIHNLFFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CSC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide” typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Attachment of the Phenylthioacetamide Moiety: The phenylthioacetamide group can be attached through nucleophilic substitution reactions, where a phenylthio group is introduced to an acetamide precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Amines and reduced thiazole derivatives.
Substitution Products: Various substituted thiazole and phenylthioacetamide derivatives.
Scientific Research Applications
“N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide” may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly for its potential antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Substituent Impact on Selectivity: The presence of electron-withdrawing groups (e.g., 4-chlorophenyl in the pyrazoloquinoxaline analog) correlates with MAO-A selectivity, while bulkier groups (e.g., dihydroisoquinoline) favor MAO-B and butyrylcholinesterase (BChE) inhibition .
- This could improve blood-brain barrier penetration, a critical factor for neurodegenerative therapeutics.
Structural and Crystallographic Insights
- Crystal Packing : Analogous thiazole-acetamide derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) form inversion dimers via N—H⋯N hydrogen bonds (R₂²(8) motifs), which stabilize the crystal lattice . The target compound’s methyl groups may disrupt such interactions, altering solubility or crystallinity.
- Conformational Flexibility : The dihedral angle between aromatic rings in dichlorophenyl-thiazole acetamides (61.8°) suggests restricted rotation, whereas the target compound’s dimethylbenzothiazole core may impose greater rigidity, favoring specific enzyme conformations .
Biological Activity
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound belonging to the class of thiazole derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazole ring substituted with dimethyl and phenylthio groups. The synthesis typically involves:
- Formation of the Thiazole Ring : Cyclization of 2-aminothiophenol with α-haloketones under acidic or basic conditions.
- Introduction of Dimethyl Groups : Alkylation using methylating agents like methyl iodide.
- Attachment of the Phenylthio Group : Nucleophilic substitution reactions incorporating thiophenol into the acetamide precursor.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have highlighted the effectiveness of similar compounds against various bacterial strains, suggesting potential applications in treating infections . The specific activity of this compound against microbial pathogens remains to be fully characterized but is anticipated based on structural similarities to other active thiazole compounds.
Acetylcholinesterase Inhibition
Thiazole derivatives have also been explored for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. Compounds with similar thiazole structures have shown promising AChE inhibitory activity in vitro, indicating that this compound may also exhibit this activity .
The biological activity of this compound likely involves interaction with specific enzymes or receptors:
- Enzyme Interaction : Thiazole derivatives can modulate enzyme activities by binding to active sites or allosteric sites, altering their function.
- Receptor Binding : The phenylthio group may enhance binding affinity to biological targets, potentially increasing specificity and efficacy.
Research Findings and Case Studies
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide with high purity?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core and subsequent acylation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance intermediate solubility and reactivity .
- Temperature control : Reflux conditions (~80–100°C) are critical for thioether bond formation .
- Catalysts : Use of coupling agents like oxalyl chloride for acetyl chloride generation improves yield . Purification via flash column chromatography (n-hexane/ethyl acetate) ensures ≥90% purity . Monitor progress with TLC and confirm final product via H/C NMR .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- NMR spectroscopy : Assigns protons (e.g., methyl groups at δ 2.3–2.5 ppm) and confirms thioacetamide connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 355.1) .
- X-ray crystallography : Resolves bond lengths (e.g., C–S at 1.76 Å) and dihedral angles between aromatic rings .
Q. How can solubility and stability be evaluated for this compound under physiological conditions?
- Solubility : Test in DMSO (high solubility) vs. water (limited due to hydrophobic groups) using UV-vis spectroscopy .
- Stability : Conduct pH-dependent degradation studies (e.g., 1–14 pH range) with HPLC monitoring. Hydrolysis of the acetamide moiety is likely under alkaline conditions .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Dose-response refinement : Adjust concentrations to account for metabolic differences (e.g., liver microsome assays) .
- Structural analogs : Synthesize derivatives (e.g., replacing phenylthio with sulfonyl groups) to isolate pharmacophores .
- Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) to confirm target engagement .
Q. How can computational modeling predict the biological target interactions of this compound?
- Molecular docking : Simulate binding to targets like EGFR or tubulin using software (AutoDock Vina). Prioritize poses with hydrogen bonds to the thiazole nitrogen .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories; analyze RMSD values (<2 Å indicates stable binding) .
- QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with IC values from kinase inhibition assays .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Fragment-based libraries : Synthesize analogs with systematic substitutions (e.g., 4,5-dimethyl vs. 5,7-dimethyl on the benzothiazole) .
- Pharmacophore mapping : Use X-ray/NMR data to identify critical interactions (e.g., π-π stacking with phenylthio group) .
- ADME profiling : Measure logP (target ~3.5 for blood-brain barrier penetration) and metabolic stability in hepatocyte assays .
Q. How can crystallographic data address discrepancies in reported bond angles or conformations?
- High-resolution X-ray : Resolve ambiguities (e.g., C–N–C angles in the thiazole ring) with datasets at ≤1.0 Å resolution .
- Comparative analysis : Overlay experimental structures with DFT-optimized geometries (RMSD <0.1 Å validates accuracy) .
- Temperature factors (B-factors) : Identify flexible regions (B > 30 Å) that may explain conformational variability in biological assays .
Methodological Notes
- Data synthesis : Cross-referenced synthesis protocols (), structural analyses (), and biological assays () to ensure methodological rigor.
- Advanced techniques : Emphasis on computational and experimental cross-validation aligns with current best practices in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
